Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate
Description
Properties
CAS No. |
5445-36-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-7-8-11(9(12)13-6-2)10(3,4)14-11/h5-8H2,1-4H3 |
InChI Key |
BYLZPWKPUCFCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(O1)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Epoxidation of α,β-Unsaturated Esters
The most common synthetic route to ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate involves the epoxidation of α,β-unsaturated esters, particularly substituted crotonates or related alkenes bearing the butyl and methyl substituents.
- Starting Materials : Substituted ethyl crotonate derivatives with a butyl group at the α-position and methyl groups at the β-position.
- Oxidizing Agent : Meta-chloroperoxybenzoic acid (mCPBA) is frequently used for the epoxidation step due to its efficiency and selectivity.
- Solvent : Dichloromethane (DCM) is the typical solvent, providing good solubility and reaction control.
- Reaction Conditions : The reaction mixture is refluxed for approximately 4 hours, ensuring complete conversion to the epoxide.
$$
\text{Ethyl 2-butyl-3,3-dimethylcrotonate} + \text{mCPBA} \xrightarrow[\text{DCM}]{\text{Reflux, 4 h}} \text{this compound}
$$
- After epoxidation, the reaction mixture is subjected to aqueous workup involving washes with saturated sodium bicarbonate, sodium carbonate, and sodium thiosulfate solutions to remove residual oxidants and by-products.
- The crude epoxide is purified by flash column chromatography using silica gel and a hexane/ethyl acetate gradient.
This method yields the ethyl ester of the epoxide as a colorless oil, which is stable and suitable for further synthetic manipulations.
Hydrolysis and Functional Group Transformations
Following epoxidation, the ester group in this compound can undergo hydrolysis or other functional group modifications:
- Hydrolysis : Treatment with potassium hydroxide (KOH) in ethanol at room temperature for about 1 hour hydrolyzes the ester to the corresponding carboxylic acid.
- Acidification : Acidification with hydrochloric acid (HCl) to pH 2 precipitates the acid, which can be isolated and purified.
- This step is useful for preparing carboxylic acid derivatives or for further synthetic applications such as amidation or esterification.
Alternative Synthetic Approaches
While the epoxidation of α,β-unsaturated esters is the primary method, other approaches have been explored in related oxirane and aziridine chemistry that may be adapted or provide insights:
- Darzens Reaction : The Darzens condensation of aldehydes with α-halo esters can afford glycidic esters (epoxy esters) with substitution patterns similar to this compound. This method involves base-catalyzed condensation followed by intramolecular cyclization to form the epoxide ring.
- Sharpless Asymmetric Epoxidation : For optically active or enantiomerically enriched products, the Sharpless epoxidation of allylic alcohols or related substrates can be employed. This method uses titanium-tartrate catalysts to induce chirality in the epoxide ring, which may be adapted to synthesize chiral analogs of the compound.
- Ugi Multicomponent Reaction : Although more complex, multicomponent reactions like the Ugi reaction have been reported to synthesize epoxy-carboxylic acid derivatives, which can be esterified subsequently. This approach allows for structural diversity but is less common for this specific compound.
Comparative Data Table of Synthesis Methods
| Method | Starting Material | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Epoxidation of substituted crotonate | Ethyl 2-butyl-3,3-dimethylcrotonate | mCPBA, DCM, reflux 4 h | 70-90 | Most direct and widely used method; mild conditions |
| Darzens Reaction | Aldehyde + α-halo ester | Base (e.g., NaH), solvent, room temperature | 60-75 | Useful for glycidic esters; may require purification |
| Sharpless Asymmetric Epoxidation | Allylic alcohol derivatives | Ti-tartrate catalyst, low temperature | 50-85 | For chiral epoxides; requires chiral catalysts |
| Ugi Multicomponent Reaction | Amine, aldehyde, carboxylic acid, isocyanide | Methanol, room temperature, overnight stirring | 46-89 | Allows structural diversity; more complex |
Research Findings and Practical Considerations
- The epoxidation method with mCPBA is favored due to its simplicity, high yield, and reproducibility. The reaction is generally clean, and the product is stable under standard laboratory conditions (boiling point ~223.4 °C, density 0.972 g/cm³).
- The ester functionality in this compound provides synthetic versatility, allowing for further hydrolysis or derivatization to carboxylic acids or amides, expanding its utility in organic synthesis and medicinal chemistry.
- Optical purity can be introduced via asymmetric epoxidation techniques, which is important for applications requiring enantiomerically pure compounds.
- The compound’s epoxide ring is reactive toward nucleophiles, which is relevant in biological interaction studies and further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|---|---|---|
| This compound | 5445-36-3 | C₁₁H₂₀O₃ | 200.27 | 223.4 | 0.972 | 2.287 |
| Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate | 5463-81-0 | C₉H₁₆O₃ | 172.22 | N/A | N/A | N/A |
| Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate | 333-60-8 | C₁₀H₁₈O₃ | 186.25 | N/A | N/A | N/A |
| Ethyl 3-butyl-2-chlorooxirane-2-carboxylate | 111055-65-3 | C₉H₁₅ClO₃ | 206.67 | N/A | N/A | N/A |
| Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate | 892287-56-8 | C₁₃H₁₅ClO₃ | 254.71 | N/A | N/A | N/A |
Structural and Functional Differences
Substituent Effects: Ethyl 2-ethyl-3,3-dimethyloxirane-2-carboxylate (CAS: 5463-81-0) has a shorter ethyl chain at position 2, reducing its molecular weight (172.22 g/mol) and likely lowering lipophilicity compared to the butyl analogue . Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS: 333-60-8) replaces the butyl group with an isobutyl substituent, resulting in a branched alkyl chain that may enhance steric hindrance and alter reactivity . Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS: 892287-56-8) incorporates a chlorophenyl group, suggesting applications in halogenated compound synthesis or bioactive molecule development .
Physicochemical Properties :
- Boiling Point : The butyl derivative (223.4°C) has a higher boiling point than smaller analogues due to increased molecular weight and van der Waals interactions .
- Lipophilicity : The butyl group in the main compound contributes to a higher LogP (2.287) compared to ethyl or isobutyl variants, favoring lipid membrane permeability in biological systems.
Biological Activity
Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
This compound features an oxirane ring, which contributes to its reactivity and biological properties. The general structure can be represented as follows:
Where and depend on the specific substituents attached to the oxirane ring.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, affecting processes such as inflammation and cell signaling.
- Cellular Interaction : The oxirane structure allows for interactions with cellular membranes and proteins, potentially influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the substituents on the oxirane ring can significantly affect its biological activity. For instance:
- Alkyl Chain Length : Variations in the length and branching of alkyl chains can impact lipophilicity and membrane permeability.
- Functional Groups : The presence of different functional groups can enhance or reduce biological activity by altering binding affinity for target proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities from Related Compounds
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Antioxidant | Potential scavenger of free radicals |
| 1-Pentanol | Immune Response Elicitor | Induces systemic resistance in plants |
| Pyrazolones | Antimicrobial | Exhibits diverse antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-butyl-3,3-dimethyloxirane-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via epoxidation of α,β-unsaturated esters. For example, methyl analogs (e.g., methyl 2,3-dimethyloxirane-2-carboxylate) are synthesized using peracid-mediated epoxidation, with yields dependent on reaction time and stoichiometry (e.g., 55% yield in 20 minutes under optimized conditions). Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of oxidizing agents .
- Characterization : Use -NMR and -NMR to confirm oxirane ring formation (e.g., δ 1.26–1.45 ppm for methyl groups, δ 172.38 ppm for ester carbonyl) .
Q. How can researchers validate the stereochemical configuration of the oxirane ring in this compound?
- Methodology : X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) is ideal for absolute configuration determination. For non-crystalline samples, chiral chromatography (e.g., HPLC with amylose-based columns) or NOESY NMR can infer spatial arrangements .
Q. What analytical techniques are critical for purity assessment and impurity profiling?
- Methodology : Combine GC-MS for volatile impurities, HPLC-PDA for non-volatile byproducts, and -NMR integration ratios for quantitative purity. For example, monitor unreacted starting materials like α,β-unsaturated esters at δ 5.5–6.5 ppm .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-butyl and 3,3-dimethyl groups influence the compound’s reactivity in ring-opening reactions?
- Methodology : Computational modeling (DFT or MD simulations) can predict regioselectivity in nucleophilic attacks. Experimentally, compare reaction rates with simpler analogs (e.g., ethyl 3,3-dimethyloxirane-2-carboxylate) under identical conditions (e.g., acid-catalyzed hydrolysis). Track intermediates via in-situ FTIR or -NMR .
Q. What strategies resolve contradictions in catalytic activity data when using this compound as a chiral building block?
- Methodology : Statistical tools like ANOVA or multivariate regression can isolate variables (e.g., catalyst loading, solvent polarity). For example, conflicting enantioselectivity reports may arise from trace metal impurities in catalysts; ICP-MS analysis of reaction mixtures can identify such issues .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Design accelerated stability studies (ICH Q1A guidelines):
- pH Stability : Incubate in buffers (pH 1–13) at 25–40°C, monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds. Oxirane ring-opening (e.g., hydrolysis to diols) is a key degradation pathway .
Q. What role does this compound play in the synthesis of bioactive pyranocoumarins or tricyclic terpenoids?
- Methodology : The oxirane ring serves as a reactive handle for [2+2] cycloadditions or nucleophilic substitutions. For example, coupling with pyranocoumarin precursors (e.g., (3S)-5-hydroxy-2,2-dimethylchromen derivatives) under Mitsunobu conditions yields tricyclic analogs with potential anti-inflammatory activity. Track regiochemistry via -NMR coupling constants .
Data Analysis and Reporting
Q. How should researchers handle conflicting crystallographic data (e.g., SHELXL refinements vs. theoretical models)?
- Methodology : Cross-validate using R-factor convergence criteria (e.g., ) and residual density maps. For discrepancies, consider twinning or disorder; apply TWINLAW in SHELXL to test for pseudosymmetry .
Q. What statistical approaches are recommended for comparing synthetic yields across different laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
